molecular formula C11H9Cl3N2O B1519478 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride CAS No. 1171554-19-0

4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride

Cat. No.: B1519478
CAS No.: 1171554-19-0
M. Wt: 291.6 g/mol
InChI Key: JMJQMSARVDLXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dichloropyridine ring and an aniline moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,5-dichloropyridine-2-ol and aniline as the primary starting materials.

  • Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydroxide to deprotonate the aniline, followed by the addition of 3,5-dichloropyridine-2-ol.

  • Formation of the Ether Linkage: The reaction mixture is heated to facilitate the formation of the ether linkage between the pyridine and aniline moieties.

  • Acidification: The resulting product is then acidified using hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions and the use of specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aniline moiety can be oxidized to form various derivatives, such as nitro compounds.

  • Reduction: The compound can be reduced to form different aniline derivatives.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation Products: Nitro derivatives of the aniline moiety.

  • Reduction Products: Reduced aniline derivatives.

  • Substitution Products: Various substituted pyridines.

Scientific Research Applications

4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride has a wide range of applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 3,5-Dichloropyridine-2-ol: A related compound with similar structural features but lacking the aniline moiety.

  • Aniline Hydrochloride: A simpler compound that lacks the pyridine ring.

  • 4-[(3,5-Dichloropyridin-2-yl)ethoxy]aniline Hydrochloride: A compound with a similar structure but with an ethoxy group instead of an oxy group.

Uniqueness: 4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride is unique due to its combination of the pyridine and aniline moieties, which provides it with distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

4-(3,5-dichloropyridin-2-yl)oxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O.ClH/c12-7-5-10(13)11(15-6-7)16-9-3-1-8(14)2-4-9;/h1-6H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJQMSARVDLXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=N2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.